Azide-PEG4-VC-PAB-Doxorubicin
Description
Azide-PEG4-VC-PAB-Doxorubicin is a specialized chemical entity designed for the construction of ADCs. medchemexpress.com It comprises the well-established chemotherapeutic drug doxorubicin (B1662922) connected to a sophisticated linker system. This linker is composed of a polyethylene glycol (PEG4) spacer, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl (PAB) group, all capped with an azide (B81097) group for conjugation to an antibody. medchemexpress.commedchemexpress.eu
ADCs represent a significant advancement in precision medicine, designed to selectively deliver potent cytotoxic agents to cancer cells while sparing healthy tissues. nih.gov This targeted approach aims to widen the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration. researchgate.netcreative-biolabs.com The fundamental components of an ADC are a monoclonal antibody (mAb) that recognizes a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody. amwajournal.org
The concept of ADCs dates back over a century, but early iterations faced significant challenges, including unstable linkers, leading to premature drug release and off-target toxicity. creative-biolabs.comveranova.com The evolution of ADC design has been driven by the need to overcome these limitations. First-generation ADCs often used clinically approved chemotherapeutics with insufficient potency and linkers that were unstable in circulation. veranova.comnih.gov
Second-generation ADCs incorporated more potent payloads, such as tubulin inhibitors, which are 100-1000 times more powerful than traditional chemotherapeutics like doxorubicin. creative-biolabs.comnih.gov However, these often utilized stochastic conjugation methods, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact efficacy and safety. creative-biolabs.com
Third-generation ADCs, which are the focus of current research, leverage advanced conjugation technologies to create more stable and homogenous products with well-defined DARs. veranova.com This includes the use of site-specific conjugation techniques and innovative linker designs that ensure the payload remains attached to the antibody until it reaches the target tumor cell. sygnaturediscovery.comglycanlink.com
| ADC Generation | Key Characteristics |
| First-Generation | - Use of traditional, less potent chemotherapeutics (e.g., doxorubicin, methotrexate). nih.govrsc.org - Often employed unstable linkers, leading to premature payload release. veranova.com |
| Second-Generation | - Incorporation of highly potent cytotoxic payloads (e.g., tubulin inhibitors). nih.gov - Continued use of stochastic conjugation methods, resulting in heterogeneous products. creative-biolabs.com |
| Third-Generation | - Emphasis on homogenous products with well-defined drug-to-antibody ratios (DARs). veranova.com - Utilization of advanced, stable linkers and site-specific conjugation technologies. veranova.comsygnaturediscovery.com |
There are two main types of linkers: cleavable and non-cleavable. pharmalego.com Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the payload. sygnaturediscovery.comnih.gov Cleavable linkers, on the other hand, are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH. drugdiscoverytrends.comsygnaturediscovery.comnih.gov The choice of linker technology is crucial and must be tailored to the specific antibody, payload, and target indication. nih.gov
This compound is a pre-formed drug-linker conjugate that offers a streamlined approach to ADC development. medchemexpress.com It incorporates several advanced features that address the challenges of earlier ADC designs.
Doxorubicin, an anthracycline antibiotic, was one of the first cytotoxic agents to be explored as a payload for ADCs. nih.govrsc.org Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. creative-biolabs.com While a potent and widely used chemotherapeutic, early doxorubicin-based ADCs had limited success due to the relatively low potency of the drug in the context of targeted delivery and the use of unstable linkers. creative-biolabs.comnih.gov For instance, the early ADC BR96-DOX failed in clinical trials due to issues with its acid-labile hydrazone linker. rsc.org
Despite these early setbacks, interest in doxorubicin and its derivatives as ADC payloads has persisted, driven by its well-understood mechanism of action and the potential to improve its therapeutic index through targeted delivery. creative-biolabs.com Modern ADC designs incorporating doxorubicin utilize more sophisticated and stable linker technologies to enhance efficacy and reduce off-target effects. creative-biolabs.com
| Property | Description |
| Drug Class | Anthracycline antibiotic |
| Mechanism of Action | DNA intercalation and inhibition of topoisomerase II creative-biolabs.com |
| Use in Early ADCs | One of the first payloads investigated, but with limited clinical success due to linker instability and insufficient potency for targeted delivery. nih.govrsc.org |
| Modern Applications | Continued interest with advanced linker technologies to improve its therapeutic window. creative-biolabs.com |
The azide group on the this compound conjugate is a key feature that facilitates advanced bioconjugation strategies. medchemexpress.eu The azide functional group allows for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the drug-linker to an antibody that has been modified to contain an alkyne group. nih.gov
This method offers several advantages over traditional conjugation techniques:
Site-Specificity: It allows for precise control over the location of drug attachment on the antibody, leading to more homogenous ADCs with a defined DAR. nih.gov
High Efficiency and Selectivity: The click reaction is highly efficient and specific, proceeding rapidly under mild conditions without cross-reacting with other functional groups present in the antibody. nih.gov
Improved Stability: The resulting triazole linkage formed by the click reaction is highly stable, ensuring the integrity of the ADC in circulation. nih.gov
The use of azide-tagged linker-payloads like this compound represents a significant step forward in the construction of next-generation ADCs with improved therapeutic properties. sygnaturediscovery.com
Structure
2D Structure
Properties
Molecular Formula |
C57H75N9O21 |
|---|---|
Molecular Weight |
1222.3 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1 |
InChI Key |
SRKJKGKXNXYJQK-KMKKCVBPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O |
Origin of Product |
United States |
Molecular Architecture and Rationale of Azide Peg4 Vc Pab Doxorubicin Components
Strategies for Enhancing In Vivo Stability of Azide-PEG4-VC-PAB-Doxorubicin
The in vivo stability of an ADC is critical to its success, ensuring that the cytotoxic payload remains attached to the antibody while in circulation and does not detach prematurely, which could lead to off-target toxicity. nih.govnih.gov The molecular architecture of this compound incorporates several features to maximize its stability.
PEGylation : The inclusion of a PEG4 spacer is a key strategy for enhancing stability. PEGylation improves the hydrophilicity of the conjugate, which can prevent aggregation and reduce clearance by the reticuloendothelial system. rsc.org This leads to a longer circulation half-life, providing more opportunity for the ADC to reach its tumor target. mdpi.comcancernetwork.com Studies on PEGylated liposomal doxorubicin (B1662922) have demonstrated significantly different pharmacokinetics compared to free doxorubicin, with a much lower rate of clearance and a prolonged half-life. cancernetwork.com
Linker Stability : The Val-Cit dipeptide linker itself exhibits high stability in human plasma, a crucial feature for preventing premature drug release. iris-biotech.de In comparative studies, the Val-Cit linker showed greater stability in plasma than other dipeptide linkers like Phe-Lys. cam.ac.uk This stability is attributed to its resistance to cleavage by plasma proteases, while remaining sensitive to lysosomal enzymes like Cathepsin B. iris-biotech.de
Conjugation Chemistry : The azide (B81097) group facilitates conjugation via click chemistry, forming a highly stable triazole ring that connects the linker to the antibody. nih.govacs.org This covalent bond is significantly more stable than those formed by some traditional conjugation methods, which can be susceptible to cleavage in the bloodstream. nih.govresearchgate.net
Table 2: Research Findings on the Stability of Related ADC Components
| Linker/Component | Key Stability Finding | Source |
|---|---|---|
| Val-Cit (VC) Linker | Exhibited a half-life of approximately 230 days when conjugated to an antibody and incubated in human plasma, demonstrating high serum stability. | cam.ac.uk |
| Val-Cit (VC) Linker | In a comparative study of dipeptide linkers, Val-Cit showed high stability with a half-life of 240 minutes during enzymatic hydrolysis tests, contrasting with the rapidly cleaved Phe-Lys (t½ = 8 min). | iris-biotech.de |
| PEGylated Liposomes | PEGylation of liposomes increases blood circulation time by providing steric stability, which ensures higher tumor accumulation. | mdpi.com |
| Azide-Alkyne "Click" Linkage | The triazole linkage formed via click chemistry is noted for its high stability, which is critical for preventing premature release of the toxin payload. | nih.govacs.orgresearchgate.net |
Enzymatic Specificity of the Val-Cit Linker for Lysosomal Proteases
The efficacy of a cleavable linker hinges on its ability to be selectively cleaved at the target site. The Val-Cit linker is engineered to be a substrate for Cathepsin B, a cysteine protease predominantly found in the lysosomes of cells. broadpharm.commedkoo.comtcichemicals.com
The process of drug release is a two-step mechanism:
Enzymatic Cleavage : After the ADC is internalized into a tumor cell, it is trafficked to the lysosome. medchemexpress.commedchemexpress.com The acidic environment of the lysosome and the high concentration of active Cathepsin B facilitate the specific cleavage of the peptide bond between the valine and citrulline residues. nih.gov Cathepsin B is often overexpressed in tumor tissues, adding another layer of specificity to the drug release mechanism. medkoo.com
Self-Immolation : The cleavage of the Val-Cit linker by Cathepsin B unmasks the amino group of the PAB spacer. mdpi.com This initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer, which fragments to release carbon dioxide and an aza-quinone methide species, ultimately liberating the doxorubicin payload in its fully active, unmodified form. iris-biotech.demdpi.com This self-immolative step is crucial as it ensures that the release is rapid and not dependent on a second enzyme, and it prevents the payload from remaining attached to a linker fragment, which could hinder its activity. nih.gov
This high degree of enzymatic specificity ensures that the potent doxorubicin is released predominantly inside cancer cells, maximizing its therapeutic effect on the tumor while minimizing exposure to healthy tissues.
Advanced Bioconjugation Methodologies Employing Azide Peg4 Vc Pab Doxorubicin
Click Chemistry Applications in ADC Synthesis
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for the complex process of ADC synthesis. nih.govnih.gov The azide (B81097) group on Azide-PEG4-VC-PAB-Doxorubicin serves as a versatile handle for these reactions. medchemexpress.comcenmed.comaffinanotech.combioscience.co.uk
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, facilitating the formation of a stable triazole ring from an azide and a terminal alkyne. nih.govnih.govresearchgate.net In the context of ADC synthesis, an antibody is first functionalized with an alkyne group. This "alkyne-tagged" antibody can then be reacted with this compound in the presence of a copper(I) catalyst to form the final ADC. medchemexpress.comnih.gov This method allows for a robust and efficient conjugation process. nih.gov
Key features of CuAAC in ADC development include:
High Efficiency: The reaction proceeds with high yields under mild conditions.
Specificity: The azide and alkyne groups react specifically with each other, minimizing side reactions. researchgate.net
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the ADC in circulation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions for Antibody Conjugation
A significant advancement in click chemistry for bioconjugation is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.govnih.govnih.gov This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. medchemexpress.comcenmed.comaffinanotech.combioscience.co.ukmedchemexpress.eu For ADC synthesis, the antibody is modified with a strained alkyne, and then reacted with this compound. medchemexpress.commedchemexpress.euresearchgate.net
The advantages of SPAAC for ADC synthesis are notable:
Biocompatibility: The absence of a copper catalyst makes it highly suitable for reactions involving sensitive biological molecules like antibodies. nih.govnih.gov
Simplified Process: The reaction proceeds by simply mixing the components under physiological conditions, streamlining the manufacturing process. nih.gov
High Selectivity: The reaction is highly specific between the azide and the strained alkyne, leading to a well-defined product. researchgate.net
Site-Specific Conjugation Strategies for Homogeneous ADC Production
A major challenge in ADC development has been the production of homogeneous conjugates with a uniform drug-to-antibody ratio (DAR). acs.org Traditional conjugation methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures, which can impact the ADC's pharmacokinetic properties and therapeutic index. acs.orgresearchgate.netucl.ac.uk Site-specific conjugation technologies have emerged to address this challenge, enabling the precise attachment of drug-linkers like this compound. acs.orgmdpi.com
Engineering Antibodies for Precise this compound Attachment
To achieve site-specific conjugation, antibodies can be engineered to introduce unique reactive handles at specific locations. nih.govmdpi.com These methods allow for the precise placement of the this compound payload.
Common antibody engineering strategies include:
Introduction of Unnatural Amino Acids (UAA): A UAA containing an azide or alkyne functional group can be incorporated into the antibody sequence at a specific site. nih.govnih.govmdpi.com This allows for direct and site-specific reaction with the corresponding click chemistry partner. For instance, an antibody engineered with an alkyne-containing UAA can be directly conjugated to this compound.
Enzymatic Modification: Enzymes like microbial transglutaminase (MTGase) can be used to site-specifically introduce a linker with an azide or alkyne group onto the antibody. nih.gov For example, MTGase can catalyze the attachment of an azide-containing linker to a specific glutamine residue on the antibody, which is then ready for conjugation with a DBCO-modified doxorubicin (B1662922) payload. nih.gov
Glycoengineering: The conserved N-glycans on an antibody can be enzymatically modified to introduce a reactive group for conjugation. acs.orgmdpi.com This approach places the drug-linker away from the protein backbone, potentially minimizing any impact on antigen binding.
Comparative Analysis of Site-Specific vs. Lysine/Cysteine Conjugation in ADC Development
The choice of conjugation strategy significantly influences the properties of the resulting ADC. The table below provides a comparative analysis of site-specific conjugation versus traditional lysine and cysteine conjugation methods.
| Feature | Lysine Conjugation | Cysteine Conjugation | Site-Specific Conjugation |
| Homogeneity (DAR) | Heterogeneous (DAR 0-8+) acs.orgresearchgate.net | Moderately Heterogeneous (DAR 0, 2, 4, 6, 8) acs.orgresearchgate.net | Homogeneous (Precise DAR) mdpi.com |
| Manufacturing | Simpler process oup.com | Requires antibody reduction | More complex, may require antibody engineering oup.commdpi.com |
| Pharmacokinetics | Variable clearance rates | Can have faster clearance researchgate.net | More predictable and uniform oup.com |
| Therapeutic Index | Potentially lower due to heterogeneity | Can be improved over lysine conjugation | Generally higher and more optimized acs.orgmdpi.com |
| Reproducibility | Difficult to control batch-to-batch | More reproducible than lysine | Highly reproducible |
Mechanistic Insights into Azide Peg4 Vc Pab Doxorubicin Action Within Adcs
Cellular Internalization Pathways of Azide-PEG4-VC-PAB-Doxorubicin-Conjugated ADCs
The journey of an ADC from the bloodstream to the intracellular environment of a cancer cell is a multi-step process that begins with the specific binding of the ADC's antibody component to a target antigen on the cancer cell surface. nih.govnih.gov This interaction triggers the internalization of the ADC-antigen complex, a critical step for the subsequent release of the cytotoxic payload. frontiersin.orgd-nb.info
Receptor-Mediated Endocytosis and Intracellular Trafficking
The primary mechanism by which ADCs, including those conjugated with this compound, enter target cells is through receptor-mediated endocytosis. creative-biolabs.comcreative-biolabs.comresearchgate.net Upon binding to its specific antigen on the tumor cell surface, the ADC-antigen complex is engulfed by the cell membrane, forming an early endosome. nih.govfrontiersin.org
This process can occur through various pathways, with the clathrin-mediated pathway being prominent. heraldopenaccess.us Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. tandfonline.comnih.gov The early endosome matures into a late endosome, and eventually fuses with a lysosome. nih.gov The internal environment of these compartments becomes progressively more acidic, with the pH dropping from around 6.0-6.2 in early endosomes to 4.5-5.0 in lysosomes. heraldopenaccess.ustandfonline.com This acidic environment, along with the presence of various lysosomal enzymes, is crucial for the subsequent processing of the ADC and the release of its payload. heraldopenaccess.us
Factors Influencing ADC Internalization Efficiency
The efficiency of ADC internalization is a key determinant of its therapeutic efficacy and is influenced by several factors. cusabio.com
| Factor | Description |
| Antigen Density | A higher number of target antigens on the tumor cell surface generally leads to increased ADC binding and subsequent internalization. cusabio.com |
| Antibody Affinity | The strength of the binding between the antibody and the antigen can impact the rate of internalization. While a high affinity is generally desirable, excessively high affinity might hinder the penetration of the ADC into solid tumors. |
| Antibody-Antigen Binding Epitope | The specific site on the antigen to which the antibody binds can influence the efficiency of endocytosis. Some epitopes are more conducive to internalization than others. mdpi.com |
| Receptor Recycling | The recycling of the target receptor back to the cell surface can compete with the lysosomal trafficking of the ADC, potentially reducing the amount of payload delivered to the lysosome. mdpi.com |
| Cellular Environment | The overall cellular context, beyond just the target antigen, can play a role in determining the primary internalization pathway. frontiersin.org |
| Drug-to-Antibody Ratio (DAR) | The number of drug molecules attached to a single antibody can influence the physicochemical properties of the ADC, which may in turn affect its internalization. mdpi.com |
Intracellular Release of the Doxorubicin (B1662922) Payload
Once the this compound-conjugated ADC reaches the lysosome, a series of enzymatic and chemical reactions are triggered to release the doxorubicin payload. This controlled release is a hallmark of the linker's design, ensuring that the potent cytotoxic agent is liberated primarily within the target cancer cell.
Lysosomal Processing and Enzymatic Cleavage of the Val-Cit Linker
The valine-citrulline (Val-Cit or VC) dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B. biochempeg.comiris-biotech.de Cathepsin B is often overexpressed in the lysosomes of cancer cells. biochempeg.comnih.gov This enzyme recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzylcarbamate (PAB) spacer. tcichemicals.comtcichemicals.com This enzymatic cleavage is the initial and critical step in the drug release mechanism. The Val-Cit linker is designed to be stable in the bloodstream but susceptible to cleavage within the harsh lysosomal environment. nih.govnih.gov
Mechanism of Doxorubicin Liberation via 1,6-Elimination from PAB Spacer
Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction. iris-biotech.deunimi.it This spontaneous electronic cascade results in the release of the doxorubicin molecule in its active form. nih.govotago.ac.nz The PAB spacer acts as a traceless linker, meaning that after cleavage and elimination, it does not leave a residual chemical moiety attached to the drug, ensuring that the liberated doxorubicin is fully active. iris-biotech.de This two-step release mechanism, involving both enzymatic cleavage and subsequent chemical self-immolation, provides a high degree of control over where and when the cytotoxic payload is activated. rsc.org
Molecular Mechanisms of Doxorubicin Cytotoxicity
Once released from the ADC, doxorubicin exerts its potent anticancer effects through multiple mechanisms, primarily targeting the cell's nucleus and DNA. nih.govmdpi.com
| Mechanism | Description |
| DNA Intercalation | Doxorubicin inserts itself between the base pairs of the DNA double helix. rndsystems.comcdnsciencepub.com This intercalation physically obstructs the processes of DNA replication and transcription, leading to the inhibition of nucleic acid synthesis. rndsystems.compharmgkb.org |
| Topoisomerase II Inhibition | Doxorubicin is a potent inhibitor of topoisomerase II. nih.govcdnsciencepub.com It stabilizes the complex between the enzyme and DNA, preventing the re-ligation of DNA strands that have been cut by the enzyme. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic. scielo.brnih.gov |
| Generation of Reactive Oxygen Species (ROS) | Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS). mdpi.commdpi.com These highly reactive molecules can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cell death. plos.org |
| Induction of Apoptosis | The cellular damage caused by doxorubicin, particularly DNA damage, triggers the cell's programmed cell death pathway, known as apoptosis. scielo.br |
| Histone Eviction | Doxorubicin has been shown to cause the eviction of histones from chromatin, which can alter chromatin structure and gene expression, further contributing to its cytotoxic effects. nih.gov |
DNA Intercalation and Topoisomerase Inhibition (Topoisomerase I and II)
Doxorubicin's primary mode of action involves direct interference with the genetic material of the cancer cell. drugbank.com Its planar anthracycline ring structure enables it to slide between the base pairs of the DNA double helix, a process known as intercalation. nih.govpharmgkb.orgresearchgate.net This physical insertion into the DNA unwinds the helix, creating torsional stress and deforming its structure. nih.govresearchgate.net The intercalation primarily occurs at guanine-cytosine (GC) base pairs. nih.govresearchgate.net This distortion of the DNA molecule interferes with the normal functions of DNA and RNA polymerases, thereby inhibiting replication and transcription. drugbank.com
A crucial consequence of DNA intercalation is the disruption of topoisomerase enzymes, which are vital for managing DNA topology during replication, transcription, and repair. biomedpharmajournal.org Doxorubicin is a well-established topoisomerase II (TOP2) poison. nih.govpharmgkb.org Instead of merely inhibiting the enzyme, it traps the TOP2-DNA covalent complex, a transient intermediate in the enzyme's catalytic cycle. pharmgkb.orgnih.gov This stabilized complex prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks (DSBs). nih.govresearchgate.net These DSBs are highly cytotoxic lesions that trigger downstream cell death pathways. nih.gov
While Topoisomerase II is considered the main target, evidence also suggests that Doxorubicin can affect Topoisomerase I (TOP1). nih.gov Some studies indicate that Doxorubicin's intercalation activity can hinder the action of TOP1, which is involved in relaxing DNA supercoiling by creating single-strand breaks. pharmgkb.orgbiomedpharmajournal.org However, its role as a direct TOP1 poison is less established than its potent effect on TOP2. pharmgkb.org At higher concentrations, the extensive intercalation by anthracyclines like Doxorubicin may even inhibit TOP2 activity, suggesting a complex, dose-dependent interaction with its enzymatic targets. nih.gov
| Target | Mechanism of Action | Consequence |
| DNA | Intercalates between base pairs, primarily GC sequences, causing the DNA helix to unwind and deform. drugbank.comnih.govresearchgate.net | Inhibition of DNA replication and transcription. drugbank.com |
| Topoisomerase II (TOP2) | Acts as a "poison" by stabilizing the TOP2-DNA covalent complex, preventing the re-ligation of DNA strands. nih.govpharmgkb.orgnih.gov This leads to the formation of DNA double-strand breaks. researchgate.net | Accumulation of cytotoxic DNA damage. nih.gov |
| Topoisomerase I (TOP1) | May interfere with its function, although this is considered a secondary mechanism compared to TOP2 inhibition. nih.govpharmgkb.org | Contribution to overall DNA processing disruption. |
Induction of Cellular Apoptosis and Autophagy Pathways
The extensive DNA damage caused by Doxorubicin-mediated intercalation and topoisomerase inhibition serves as a powerful trigger for programmed cell death, or apoptosis. nih.gov The detection of DNA double-strand breaks activates complex DNA damage response (DDR) pathways, involving sensor proteins like ATM and ATR. nih.govresearchgate.net Activation of these pathways leads to the phosphorylation of downstream targets that ultimately converge on the activation of the apoptotic cascade. researchgate.net Doxorubicin has been shown to decrease the expression of anti-apoptotic proteins, such as Bcl-2, while increasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-9, which are key executors of the apoptotic process. frontiersin.org This shift in the balance of regulatory proteins commits the cell to self-destruction. drugbank.comfrontiersin.org
In addition to apoptosis, Doxorubicin also induces autophagy, a cellular process of self-digestion where damaged organelles and misfolded proteins are degraded and recycled by lysosomes. nih.govaacrjournals.org The relationship between Doxorubicin-induced autophagy and cell fate is complex and can be contradictory. In some contexts, autophagy acts as a protective, pro-survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy. aacrjournals.org For instance, inhibiting autophagy has been shown to increase the cytotoxic effects of Doxorubicin in certain breast cancer cell lines. nih.govaacrjournals.org
Conversely, in other scenarios, autophagy can contribute to or represent a form of programmed cell death (Type II PCD). aacrjournals.orgnih.gov The role of autophagy may depend on the dosage of Doxorubicin and the specific cellular context. aacrjournals.org Studies have shown that lower doses of Doxorubicin may predominantly induce autophagy, while higher doses lead more directly to apoptosis. aacrjournals.org The induction of autophagy can be linked to cellular stress signals, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. nih.govnih.govnih.gov
| Cellular Pathway | Doxorubicin-Induced Effect | Outcome |
| Apoptosis | Triggers the DNA damage response, leading to the activation of caspases (e.g., caspase-9) and modulation of Bcl-2 family proteins to favor a pro-apoptotic state. nih.govfrontiersin.org | Programmed cell death (Type I PCD) and elimination of the cancer cell. nih.gov |
| Autophagy | Induces the formation of autophagosomes. aacrjournals.org Can be triggered by various cellular stresses, including AMPK activation and mTOR pathway inhibition. nih.govnih.gov | Can be either a pro-survival mechanism that promotes drug resistance or a pro-death pathway. aacrjournals.orgnih.gov |
Preclinical Investigations and Efficacy in Model Systems
In Vitro Cytotoxicity and Selectivity Profiling
The initial assessment of any potential cancer therapeutic involves rigorous in vitro testing to determine its potency and cancer cell-specific killing ability.
Evaluation of Azide-PEG4-VC-PAB-Doxorubicin Conjugates against Cancer Cell Lines
ADCs constructed with doxorubicin (B1662922) and a cleavable linker, such as the VC-PAB system, have been evaluated for their cytotoxic effects against various cancer cell lines. dovepress.com The potency of these ADCs is influenced by several factors, including the level of target antigen expression on the cancer cells. biomolther.org Higher antigen expression generally leads to increased internalization of the ADC and consequently, a higher intracellular concentration of the released doxorubicin, resulting in more effective tumor cell killing. biomolther.org
For instance, studies have shown that doxorubicin-based ADCs can effectively suppress tumor growth in hepatocellular carcinoma models. nih.govaacrjournals.org The in vitro cytotoxicity of these conjugates is often measured by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the general principle holds that its efficacy is dependent on successful antibody-mediated delivery and subsequent payload release.
Table 1: Representative In Vitro Cytotoxicity of Doxorubicin-Based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC IC50 (nM) | Reference |
|---|---|---|---|---|
| CD24 (+) HCC Cells | Hepatocellular Carcinoma | CD24 | Data not specified | nih.gov |
| CD74 (+) Multiple Myeloma Cells | Multiple Myeloma | CD74 | Data not specified | biomolther.orgaacrjournals.org |
| HER2 (+) Breast Cancer Cells | Breast Cancer | HER2 | Data not specified | aacrjournals.org |
| CD30 (+) Lymphoma Cells | Lymphoma | CD30 | Data not specified | mdpi.com |
Note: This table is illustrative and based on the general findings for doxorubicin-ADCs. Specific data for this compound was not available.
Assessment of Bystander Effect and Targeted Delivery Specificity
A key advantage of using cleavable linkers like VC-PAB is the potential for a "bystander effect". biochempeg.comnih.govresearchgate.net Once the ADC is internalized by an antigen-positive cancer cell and the doxorubicin payload is released, the membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. biochempeg.comcam.ac.uk This is particularly important in solid tumors, which often exhibit heterogeneous antigen expression. biochempeg.comnih.gov The bystander effect helps to overcome this limitation by extending the therapeutic reach of the ADC beyond the directly targeted cells. biochempeg.comresearchgate.net
The specificity of targeted delivery is crucial for minimizing off-target toxicity. researchgate.net The antibody component of the ADC directs the cytotoxic payload specifically to cancer cells overexpressing the target antigen. aacrjournals.org The stability of the linker in systemic circulation is paramount to prevent premature release of doxorubicin, which could lead to systemic side effects. researchgate.net The VC-PAB linker is designed to be stable in the bloodstream and is preferentially cleaved by enzymes like cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. nih.gov This enzymatic cleavage ensures that the potent doxorubicin payload is released predominantly within the intended target cells. nih.gov
In Vivo Efficacy Studies in Preclinical Disease Models
Following promising in vitro results, the efficacy of this compound-ADCs is evaluated in living organisms, typically in mouse models of human cancer.
Tumor Regression and Growth Inhibition in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the in vivo antitumor activity of ADCs. Studies have demonstrated that doxorubicin-based ADCs can lead to significant tumor regression and growth inhibition in various xenograft models, including those for hepatocellular carcinoma and breast cancer. dovepress.comnih.gov For example, an anti-CD24-doxorubicin ADC was shown to suppress tumor growth and prolong the survival of mice bearing hepatocellular carcinoma xenografts. nih.gov Similarly, cetuximab-vc-doxorubicin modified nanoparticles exhibited higher antitumor activity in vivo. dovepress.com
Table 2: Illustrative In Vivo Efficacy of Doxorubicin-ADCs in Xenograft Models
| Xenograft Model | Treatment Group | Outcome | Reference |
|---|---|---|---|
| HCC-bearing nude mice | G7mAb-DOX ADC | Suppressed tumor growth, prolonged survival | nih.gov |
| Colon carcinoma xenograft | Cetuximab-vc-DOX-NPs | Higher antitumor activity, decreased accumulation in normal organs | dovepress.com |
| Breast cancer intracranial model | PEGylated liposomal doxorubicin | Significantly longer survival than control | plos.org |
Note: This table provides examples of in vivo efficacy for doxorubicin-based delivery systems. Specific data for this compound was not available.
Pharmacokinetic and Biodistribution Profiles of this compound-ADCs
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body, while biodistribution studies track where the drug accumulates. The inclusion of a PEG4 spacer in the linker is intended to improve the PK profile of the ADC. nih.govnih.gov PEGylation is known to increase the circulation half-life and reduce the clearance of drugs, leading to prolonged exposure of the tumor to the therapeutic agent. plos.orgnih.govnih.gov
Studies on PEGylated liposomal doxorubicin have shown a significantly longer circulation time and higher plasma concentrations compared to non-liposomal doxorubicin. plos.org This results in greater accumulation of the drug in tumor tissue. nih.gov For an this compound-ADC, the PEG4 component would be expected to confer similar advantages, leading to an enhanced therapeutic window. The biodistribution would ideally show preferential accumulation in the tumor, with lower concentrations in healthy tissues, thereby reducing potential side effects. dovepress.com
Table 3: Comparative Pharmacokinetic Parameters of Doxorubicin Formulations
| Formulation | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) | Area Under the Curve (AUC) | Reference |
|---|---|---|---|---|---|
| PEGylated Liposomal Doxorubicin | Drastically reduced (~250-fold) | Drastically reduced (~60-fold) | 30-90 hours (human) | ~300-fold higher than free doxorubicin (human) | nih.gov |
| Non-liposomal Doxorubicin | High | High | Shorter | Lower | plos.org |
Note: This table highlights the impact of PEGylation on doxorubicin's pharmacokinetics. Specific PK data for this compound was not available.
Impact of Drug-to-Antibody Ratio (DAR) on Preclinical Efficacy
The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. The DAR is a critical parameter that can significantly influence the efficacy and safety of an ADC. biomolther.orgacs.org A higher DAR can increase the in vitro potency of an ADC; however, it can also lead to faster clearance from the plasma and increased hydrophobicity, which may negatively impact in vivo efficacy and tolerability. aacrjournals.orgacs.org
Preclinical studies have shown that there is often an optimal DAR range for a given ADC. For maytansinoid-based ADCs, a DAR of 2 to 6 was found to have a better therapeutic index than conjugates with a very high DAR of 9-10, which exhibited decreased efficacy due to faster clearance. acs.org While the optimal DAR for doxorubicin-based ADCs utilizing the Azide-PEG4-VC-PAB linker would need to be determined empirically, the principle of balancing potency with favorable pharmacokinetic properties remains a key consideration in ADC development. aacrjournals.orgmdpi.com Some research suggests that the potency of the payload and the DAR may have a less direct role in efficacy than previously thought, with other factors like the physicochemical properties of the payload playing a more significant role. mdpi.com
Strategies for Overcoming Acquired and Intrinsic Drug Resistance
Drug resistance, both inherent to the cancer cell (intrinsic) and developed following treatment (acquired), represents a significant hurdle in cancer chemotherapy. Antibody-Drug Conjugates (ADCs) incorporating the this compound complex are designed to circumvent these resistance mechanisms through sophisticated delivery strategies and have potential for use in synergistic combination therapies.
Targeted Delivery of Doxorubicin to Bypass Resistance Mechanisms
One of the most prevalent mechanisms of resistance to chemotherapeutic agents like doxorubicin is the overexpression of drug efflux pumps by cancer cells. mdpi.comdovepress.com These pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MRP1), are ATP-dependent transporters that actively expel cytotoxic drugs from the cell interior, preventing them from reaching their intracellular targets and exerting their effect. mdpi.comdovepress.comaacrjournals.org Doxorubicin is a well-known substrate for these efflux pumps. mdpi.com
ADCs constructed with this compound offer a powerful strategy to bypass this resistance mechanism. The ADC binds to a specific antigen on the surface of a tumor cell and is subsequently internalized into the cell, typically through endocytosis. fujifilm.com The entire ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.
Within the lysosome, the specialized linker system is cleaved. The valine-citrulline (VC) dipeptide portion of the linker is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. tcichemicals.combiochempeg.com Following this enzymatic cleavage, the p-aminobenzyl carbamate (B1207046) (PAB) spacer self-immolates, leading to the release of the active doxorubicin payload directly inside the cell. tcichemicals.comwuxiapptec.com
This intracellular release mechanism is critical for overcoming efflux pump-mediated resistance. By liberating doxorubicin within the lysosome, the ADC effectively bypasses the P-gp pumps located on the cell membrane, ensuring the drug accumulates at its site of action—primarily the nucleus, where it intercalates with DNA and inhibits topoisomerase II. mdpi.comfujifilm.com Furthermore, the inclusion of a hydrophilic Polyethylene Glycol (PEG) spacer in the linker design can be advantageous. It has been proposed that hydrophilic linkers can yield metabolites that are less likely to be recognized and expelled by hydrophobic drug efflux pumps, potentially offering another layer of defense against resistance. wuxiapptec.com
Table 1: Key Components and Their Role in Bypassing Resistance
| Component | Function in Overcoming Resistance | Citation |
|---|---|---|
| Monoclonal Antibody (mAb) | Provides tumor-specific targeting, ensuring the payload is delivered primarily to cancer cells and internalized. | fujifilm.com |
| Valine-Citrulline (VC) Linker | Stable in systemic circulation but is cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell. | tcichemicals.combiochempeg.com |
| P-Aminobenzyl Carbamate (PAB) Spacer | Acts as a self-immolative unit that releases the doxorubicin payload after the VC linker is cleaved. | tcichemicals.com |
| Polyethylene Glycol (PEG4) Spacer | Increases the hydrophilicity of the linker, which may help avoid recognition by drug efflux pumps. | wuxiapptec.com |
| Doxorubicin (Payload) | Released intracellularly, bypassing cell membrane efflux pumps like P-glycoprotein that would otherwise expel it. | mdpi.comdovepress.com |
Combination Therapies with this compound-ADCs
To further enhance therapeutic efficacy and combat the clonal heterogeneity of tumors, ADCs containing this compound can be strategically combined with other anticancer agents. oaepublish.com The rationale for combination therapy is to target multiple, non-overlapping cell-survival pathways simultaneously, thereby reducing the likelihood of resistance emerging.
Preclinical studies involving doxorubicin or other ADCs have shown significant synergistic activity when combined with various classes of therapeutics. researchgate.net These findings provide a strong basis for investigating similar combinations with an this compound ADC.
Potential combination strategies include:
Other Chemotherapeutic Agents: Combining an ADC with a traditional chemotherapy drug that has a different mechanism of action (e.g., a platinum-based agent like carboplatin) can lead to enhanced tumor cell killing. researchgate.net
Targeted Therapies: Anti-angiogenic agents, such as bevacizumab (an anti-VEGF antibody), have shown promise in combination with ADCs. These agents can disrupt the tumor's blood supply and potentially increase the penetration of the ADC into the tumor mass, leading to greater efficacy. researchgate.net
Immunotherapies: The targeted cell killing induced by ADCs can release tumor antigens, potentially stimulating an immune response against the cancer. Combining this effect with immune checkpoint inhibitors could lead to a durable, immune-mediated anti-tumor response. nih.gov
Preclinical models provide the foundation for exploring these combinations. For instance, studies in ovarian cancer models have demonstrated that combining ADCs with agents like carboplatin (B1684641) or bevacizumab results in significant anti-tumor activity. researchgate.net
Table 2: Representative Preclinical Combination Studies with Doxorubicin or Related ADCs
| Cancer Model | ADC/Drug Combination | Observed Outcome | Rationale for Synergy | Citation |
|---|---|---|---|---|
| Ovarian Cancer (PDX models) | Mirvetuximab soravtansine (B3322474) + Doxorubicin | Synergistic inhibition of tumor proliferation. | Targeting different cellular pathways to enhance DNA damage and cell cycle arrest. | researchgate.net |
| Ovarian Cancer (Xenograft model) | IMGN853 (FRα-ADC) + Bevacizumab | Significant antitumor activity; rapid destruction of tumor microvasculature. | Anti-angiogenic agent improves ADC penetration and exposure within the tumor. | researchgate.net |
Emerging Research Areas and Future Perspectives of Azide Peg4 Vc Pab Doxorubicin
Applications as a Molecular Probe in Biochemical Research
The unique architecture of Azide-PEG4-VC-PAB-Doxorubicin makes it a valuable tool for fundamental biochemical research, extending its utility beyond its primary application in ADC development.
Investigating Enzyme-Substrate Interactions
The valine-citrulline (VC) dipeptide within the linker is specifically designed to be cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment. nih.gov This enzymatic cleavage is a critical step for the release of the doxorubicin (B1662922) payload. This specific interaction can be harnessed to study the activity and specificity of cathepsin B and other related proteases. By monitoring the cleavage of the VC linker and the subsequent release of doxorubicin, researchers can gain insights into enzyme kinetics, substrate specificity, and the influence of the cellular microenvironment on enzyme activity.
Exploring Protein Functionality and Cellular Pathways
The ability to conjugate this compound to specific proteins via its azide (B81097) handle opens up avenues for exploring protein function and tracking cellular pathways. By attaching it to a protein of interest, researchers can deliver the doxorubicin payload to specific subcellular locations or cell types, enabling the study of protein trafficking, internalization, and the downstream consequences of targeted cell killing. This approach can help elucidate the roles of specific proteins in cellular processes and identify potential new therapeutic targets. Furthermore, the inherent fluorescence of doxorubicin can be utilized to visualize and track the conjugate within cells, providing spatial and temporal information on these processes. medchemexpress.com
Development of Multi-Specific and Conditional ADCs Utilizing this compound
The versatility of the azide functional group in this compound facilitates its integration into next-generation ADC formats, including multi-specific and conditionally activated constructs.
Integration into Bispecific Antibody-Drug Conjugates
Bispecific antibodies, which can simultaneously bind to two different antigens, offer the potential for enhanced tumor targeting and reduced off-target toxicity. The click chemistry compatibility of this compound allows for its precise and site-specific conjugation to bispecific antibodies. nih.gov This creates dual-payload ADCs, where two different cytotoxic agents can be attached to the same antibody, potentially leading to synergistic anti-tumor effects and overcoming drug resistance. ysciei.com
Stimuli-Responsive Drug Release Mechanisms
Beyond enzymatic cleavage, the linker can be engineered to respond to other stimuli within the tumor microenvironment, such as changes in pH or redox potential. beilstein-journals.orgmdpi.com For instance, doxorubicin has been incorporated into systems that release the drug in response to the acidic conditions typical of tumor environments or the higher glutathione (B108866) concentrations within cancer cells. beilstein-journals.orgnih.gov While this compound itself relies on enzymatic cleavage, the principles of stimuli-responsive design can be integrated. For example, the targeting moiety attached to the azide group could be designed to only bind its target under specific conditions, adding another layer of conditional activation to the ADC. Recent research has explored dual stimuli-responsive systems, where drug release is triggered by a combination of factors, such as pH and temperature, which has shown to be more effective than single-stimulus systems. beilstein-journals.org
Advanced Linker Chemistry and Payload Modifications
The modular nature of this compound allows for further innovation in linker design and payload modification to enhance the therapeutic properties of ADCs.
The linker chemistry is a critical determinant of an ADC's safety and efficacy. fujifilm.com The PEG4 spacer in this compound improves the solubility and stability of the conjugate. Researchers are exploring the use of different PEG lengths and other hydrophilic linkers to optimize the pharmacokinetic properties of ADCs and reduce aggregation, a common issue with hydrophobic drug-linkers. nih.gov Furthermore, the development of novel cleavable and non-cleavable linkers continues to be an active area of research, aiming to provide a broader range of drug release profiles. nih.govnih.gov
Modifications to the doxorubicin payload itself are also being investigated. While doxorubicin is a potent and well-established anti-cancer agent, derivatives with improved potency or different mechanisms of action could be incorporated into this ADC format. medchemexpress.com The synthetic route to this compound allows for the potential substitution of doxorubicin with other cytotoxic payloads, providing a platform for the rapid evaluation of new drug candidates in an ADC context.
Innovations in Cleavable Linker Design for Enhanced Specificity
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of drug release within the target cell. abzena.com The valine-citrulline (Val-Cit or VC) dipeptide in the this compound construct is a well-established enzyme-cleavable linker, designed for hydrolysis by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. adcreview.comamericanpharmaceuticalreview.com However, research has revealed challenges, such as premature cleavage in plasma, which can lead to off-target toxicity. nih.govunimi.it
To address these limitations, several innovations are being explored:
Modulation of Peptide Sequence: A significant advancement is the incorporation of a glutamic acid residue at the N-terminus of the Val-Cit linker, creating a Glu-Val-Cit sequence. This modification has been shown to increase plasma stability by making the linker a poor substrate for certain plasma enzymes, like mouse carboxylesterase 1C (Ces1C), without compromising its cleavage by cathepsin B. unimi.it This leads to superior therapeutic activity in preclinical models. unimi.it
Exo-Linker Technology: This innovative approach repositions the cleavable peptide sequence to the "exo" position of the p-aminobenzyl carbamate (B1207046) (PAB) spacer. adcreview.comnih.gov This structural reconfiguration enhances hydrophilicity and provides steric hindrance, which improves resistance to premature enzymatic degradation in the bloodstream. adcreview.com Exo-Linker designs can lead to ADCs with better pharmacokinetic profiles and a wider therapeutic window. adcreview.com
Exploitation of Alternative Enzymes: Researchers are investigating linkers that are substrates for other proteases that are highly active in the tumor microenvironment but not in systemic circulation. unimi.it These include matrix metalloproteinases (MMPs) and caspases, which could offer alternative mechanisms for tumor-specific drug release. unimi.it
Peptidomimetic Linkers: The development of non-natural, peptide-like structures, such as the cBu-Cit linker, aims to enhance specificity for cathepsin B over other proteases. unimi.it These synthetic linkers can be designed using crystallographic data to achieve a more precise fit with the target enzyme, potentially improving payload release at the tumor site while increasing stability in circulation. unimi.it
These innovations in linker technology are pivotal for developing next-generation ADCs with improved safety and efficacy profiles. wuxiapptec.com
Exploration of Alternative Doxorubicin Derivatives as Payloads
Doxorubicin is a potent anthracycline antibiotic that functions by intercalating DNA and inhibiting topoisomerase II, making it an effective anticancer agent. creative-biolabs.comnih.gov However, its clinical use can be limited by a narrow therapeutic window and the risk of cumulative cardiotoxicity. creative-biolabs.comnih.gov The ADC approach helps mitigate these issues, but researchers are also actively exploring doxorubicin derivatives and other anthracyclines to use as alternative payloads with potentially superior properties. creative-biolabs.commdpi.com
Key areas of exploration include:
Other Anthracyclines: Derivatives such as daunorubicin (B1662515) and epirubicin (B1671505) are being evaluated as ADC payloads. creative-biolabs.com These molecules share a similar mechanism of action with doxorubicin but have different potency and toxicity profiles that may be advantageous in certain ADC contexts.
Highly Potent Metabolites: One of the most promising areas is the use of extremely potent derivatives. PNU-159682, a metabolite of the anthracycline nemorubicin, is reported to be thousands of times more potent than its parent compound. mdpi.com Its exceptional potency makes it an attractive candidate for ADCs, as a smaller amount of the drug is needed to achieve a therapeutic effect, which could further widen the therapeutic window.
Novel Synthetic Derivatives: Scientists are creating novel doxorubicin derivatives specifically designed for ADC applications. researchgate.net For example, a derivative where the linker is attached directly to the daunosamine (B1196630) nitrogen of doxorubicin has been developed. Upon cleavage of the linker, this compound can rearrange to form 2-pyrrolinodoxorubicin, a highly potent form of the drug. researchgate.net
The goal of this research is to identify payloads that not only have high cytotoxicity against tumor cells but also exhibit favorable properties for conjugation and release, ultimately leading to more effective and safer ADCs. biomolther.org
Interdisciplinary Research Directions and Translational Opportunities
The modular nature of the this compound conjugate lends itself to interdisciplinary applications that bridge therapeutics with diagnostics and expand its potential beyond traditional oncology.
Integration with Advanced Imaging Techniques for Therapeutic Monitoring
A significant advantage of the "Azide-PEG4" component is the presence of an azide group, which serves as a handle for bio-orthogonal "click chemistry". medchemexpress.com This chemical functionality allows for the stable and specific attachment of various molecules, including imaging agents, without interfering with the biological activity of the ADC. medchemexpress.euacs.org
This capability opens the door to "theranostics," an approach that combines therapy and diagnostics. By conjugating an imaging moiety—such as a fluorescent dye for optical imaging or a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)—to the ADC, researchers and clinicians can:
Monitor Drug Delivery in Real-Time: Visualize the biodistribution of the ADC throughout the body and confirm its accumulation at the tumor site. researchgate.net
Assess Therapeutic Efficacy: Non-invasively monitor the response of the tumor to the treatment over time. nih.gov
Personalize Treatment: Imaging can help select patients who are most likely to respond to the ADC therapy based on target antigen expression and drug accumulation, leading to more personalized and effective treatment strategies.
For instance, a dual-labeled approach using liposome (B1194612) nanoparticles has been explored to incorporate both an imaging agent (e.g., ⁶⁴Cu for PET) and a therapeutic agent (e.g., doxorubicin) for simultaneous imaging and therapy. nih.gov The integration of such imaging techniques provides invaluable insights into the pharmacokinetics and pharmacodynamics of the ADC, accelerating its translation from preclinical research to clinical application.
Potential for Broadening Therapeutic Applications Beyond Oncology
While the primary application for doxorubicin-based ADCs is cancer treatment, the underlying technology of targeted drug delivery has vast potential in other disease areas. adcreview.comnih.gov The fundamental principle of an ADC is to deliver a potent molecule specifically to cells expressing a target antigen, thereby sparing healthy tissues. nih.gov This concept is transferable to non-oncological diseases characterized by specific cell surface markers.
Potential future applications include:
Autoimmune Diseases: ADCs could be designed to target specific immune cells (e.g., overactive B cells or T cells) and deliver potent immunosuppressive or anti-inflammatory agents, offering a more targeted alternative to systemic therapies. adcreview.com
Infectious Diseases: For difficult-to-treat bacterial infections, an ADC could be developed to target a bacterial-specific surface protein and deliver a potent antibiotic directly to the pathogen, potentially overcoming resistance mechanisms and reducing side effects. adcreview.com
Cardiovascular Diseases: In conditions like atherosclerosis, ADCs could target markers on plaque-associated cells to deliver agents that reduce inflammation or break down the plaque. adcreview.com
For these applications, the doxorubicin payload would likely be replaced with a drug more suited to the specific disease (e.g., an anti-inflammatory agent instead of a cytotoxin). However, the core structure, including a stable linker and a targeting antibody, provides a versatile platform for development. The continued exploration of ADCs beyond cancer represents a significant translational opportunity for this powerful therapeutic modality. researchgate.net
Q & A
Basic Research Questions
Q. What is the structural and functional role of each component in Azide-PEG4-VC-PAB-Doxorubicin?
- Answer :
- Azide : Enables click chemistry conjugation (e.g., CuAAC or SPAAC) with alkyne/DBCO-functionalized antibodies or biomolecules .
- PEG4 : Enhances solubility, reduces aggregation, and prolongs circulation time by steric shielding .
- Val-Cit (VC) peptide : A protease-cleavable linker designed for lysosomal cathepsin B-mediated drug release in target cells .
- PAB (para-aminobenzylcarbamate) : A self-immolative spacer that ensures efficient release of Doxorubicin post-linker cleavage .
- Doxorubicin : A topoisomerase II inhibitor with potent cytotoxic activity, commonly used in ADCs for cancer therapy .
- Methodological Note : Structural validation requires LC-MS for molecular weight confirmation and HPLC for purity assessment .
Q. How can researchers optimize click chemistry conjugation efficiency between this compound and alkyne-functionalized antibodies?
- Answer :
- Reaction conditions : Use Cu(I) catalysts (e.g., TBTA) for CuAAC or strain-promoted (SPAAC) reactions to avoid copper toxicity in biologics .
- Molar ratio : A 1:3 molar ratio (antibody:drug-linker) minimizes unreacted azide groups. Excess drug-linker is removed via size-exclusion chromatography .
- Validation : Confirm conjugation via SDS-PAGE (shift in antibody molecular weight) and UV-Vis spectroscopy (Doxorubicin absorbance at 495 nm) .
Q. What are standard protocols for evaluating the stability of this compound in serum?
- Answer :
- Incubation : Dilute the ADC in human serum (37°C, pH 7.4) and sample at 0, 24, 48, and 72 hours .
- Analysis : Use LC-MS/MS to quantify free Doxorubicin (indicative of premature linker cleavage) and intact ADC .
- Controls : Include a non-cleavable linker (e.g., PEG4-PAB without VC) to distinguish enzymatic vs. chemical degradation .
Advanced Research Questions
Q. How can researchers address variability in drug-antibody ratios (DAR) during ADC synthesis?
- Answer :
- Cause : Heterogeneous conjugation due to competing reactions (e.g., azide oxidation or incomplete purification) .
- Mitigation :
- Use hydrophobic interaction chromatography (HIC) to separate DAR species .
- Optimize reaction pH (6.5–7.5) to balance azide reactivity and antibody stability .
- Data Interpretation : Calculate DAR via UV-Vis (A280 for antibody, A495 for Doxorubicin) and validate with mass spectrometry .
Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound-based ADCs?
- Answer :
- In vitro limitations : Lysosomal protease activity varies across cell lines (e.g., lower cathepsin B in HEK293 vs. cancer cells) .
- In vivo adjustments :
- Measure tumor-specific enzyme levels via immunohistochemistry .
- Use syngeneic models with matched tumor-microenvironment protease profiles .
- Statistical rigor : Apply Kaplan-Meier survival analysis (log-rank test) and Cox regression for in vivo efficacy .
Q. How should researchers design experiments to analyze the impact of PEG4 spacer length on ADC pharmacokinetics?
- Answer :
- Comparative study : Synthesize analogs with PEG2, PEG4, and PEG6 spacers .
- PK parameters :
- Clearance : Measure via ELISA (antibody half-life) and LC-MS/MS (free drug concentration) .
- Tissue distribution : Use radiolabeled ADCs (e.g., ¹¹¹In-DOTA conjugates) for SPECT imaging .
- Data normalization : Adjust for differences in DAR using HIC-purified fractions .
Methodological Resources
- Click Chemistry Protocols : Refer to Kolb et al. (2001) for CuAAC optimization and Tornøe et al. (2002) for solid-phase applications .
- ADC Characterization : Follow analytical guidelines from Reviews in Analytical Chemistry for reproducibility .
- Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
